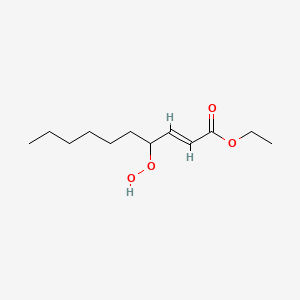
Hpo-daee
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxy-2-decenoic acid ethyl ester typically involves the hydroperoxidation of 2-decenoic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxide group. The process generally involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of 4-Hydroperoxy-2-decenoic acid ethyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 4-Hydroperoxy-2-decenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different oxidation products.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 2-Decenoic acid ethyl ester alcohol.
Substitution: Substituted esters
科学研究应用
4-Hydroperoxy-2-decenoic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroperoxide chemistry.
Biology: Investigated for its role in modulating cellular oxidative stress responses.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease due to its antioxidant properties.
Industry: Utilized in the development of antioxidant formulations and as a stabilizer in various industrial applications .
作用机制
The primary mechanism of action of 4-Hydroperoxy-2-decenoic acid ethyl ester involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to the upregulation of antioxidant response elements (ARE) and the expression of antioxidant genes such as heme oxygenase-1 (HO-1). Additionally, the compound promotes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to the activation of activating transcription factor 4 (ATF4). These pathways collectively enhance the cellular antioxidant defense mechanisms and protect against oxidative stress-induced cell damage .
相似化合物的比较
4-Hydroperoxy-2-decenal: Another hydroperoxide derivative with similar antioxidant properties.
2-Decenoic acid ethyl ester: The parent compound without the hydroperoxide group.
4-Hydroxy-2-decenoic acid ethyl ester: A reduced form of 4-Hydroperoxy-2-decenoic acid ethyl ester .
Uniqueness: 4-Hydroperoxy-2-decenoic acid ethyl ester is unique due to its dual role in activating both the Nrf2-ARE and eIF2α-ATF4 pathways, which provides a robust antioxidant response. This dual activation mechanism distinguishes it from other similar compounds that may only activate one of these pathways .
属性
分子式 |
C12H22O4 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
ethyl (E)-4-hydroperoxydec-2-enoate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-8-11(16-14)9-10-12(13)15-4-2/h9-11,14H,3-8H2,1-2H3/b10-9+ |
InChI 键 |
LNQJMDJQUAQRGI-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCC(/C=C/C(=O)OCC)OO |
规范 SMILES |
CCCCCCC(C=CC(=O)OCC)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
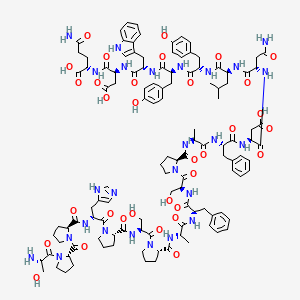
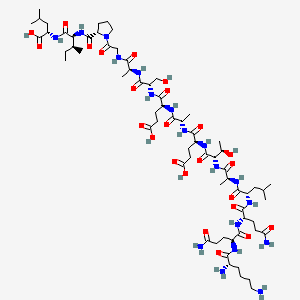
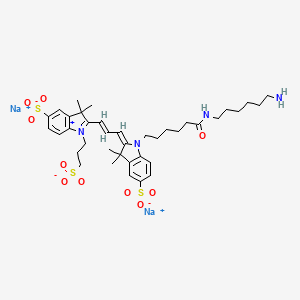
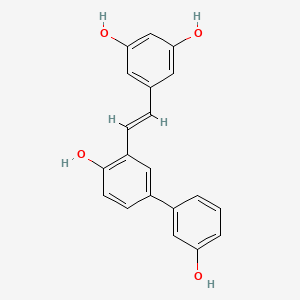
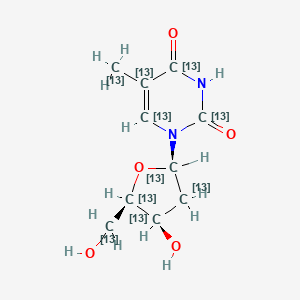
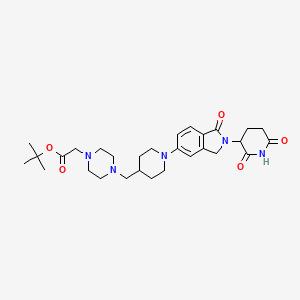
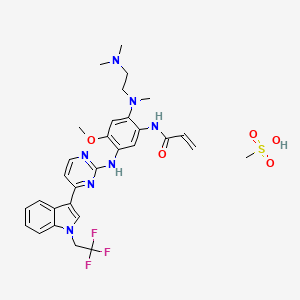
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
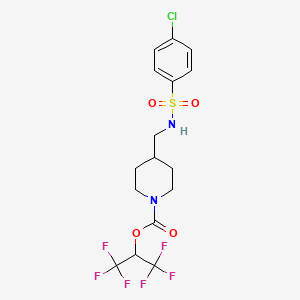
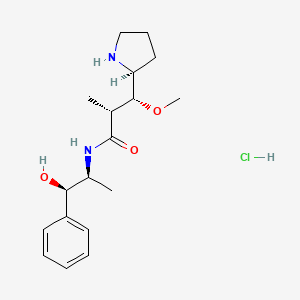
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
